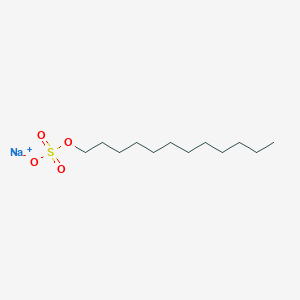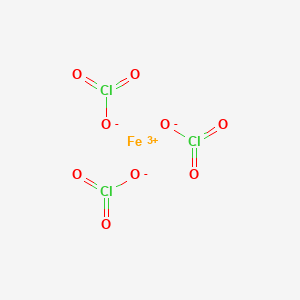
Ácido propiónico-2,2-d2-d
Descripción general
Descripción
Propionic-2,2-d2 acid-d, also known as deuterated propionic acid, is an isotopically labeled derivative of propionic acid. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of Propionic-2,2-d2 acid-d is CH3CD2CO2D, and it has a molecular weight of 77.10 g/mol .
Aplicaciones Científicas De Investigación
Propionic-2,2-d2 acid-d has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the incorporation and metabolism of propionic acid in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propionic acid derivatives.
Industry: It is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionic-2,2-d2 acid-d can be synthesized through the deuteration of propionic acid. One common method involves the use of deuteromethanol as a deuterium source. The reaction typically proceeds as follows:
- A solution of propionic acid in deuteromethanol is slowly distilled at atmospheric pressure until the distillate temperature exceeds 69°C.
- Deuteromethanol is added to the acid and distilled off multiple times to ensure complete hydrogen-to-deuterium exchange.
- The resulting product is Propionic-2,2-d2 acid-d with a high degree of deuteration .
Industrial Production Methods
Industrial production of Propionic-2,2-d2 acid-d follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuteration while minimizing side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Propionic-2,2-d2 acid-d undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid and carbon dioxide.
Reduction: It can be reduced to form deuterated propanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Deuterated acetic acid and carbon dioxide.
Reduction: Deuterated propanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Propionic-2,2-d2 acid-d involves its incorporation into metabolic pathways where it acts similarly to non-deuterated propionic acid. The presence of deuterium atoms can affect the rate of certain biochemical reactions due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Propionic-2,2-d2 acid-d can be compared with other deuterated and non-deuterated propionic acid derivatives:
Propionic acid-2,2-d2: Similar in structure but with different deuteration positions.
Propionic acid-3,3,3-d3: Another deuterated derivative with deuterium atoms at different positions.
Acetic acid-2,2,2-d3: A deuterated derivative of acetic acid with similar applications but different chemical properties.
Propionic-2,2-d2 acid-d is unique due to its specific deuteration pattern, which makes it particularly useful in certain types of scientific research and industrial applications.
Propiedades
IUPAC Name |
deuterio 2,2-dideuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-VLZJNYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583628 | |
| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-51-5 | |
| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14770-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)












